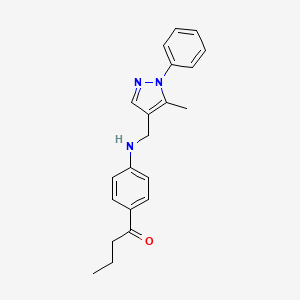![molecular formula C8H6ClN3O B13107204 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13107204.png)
4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then treated with chloroacetic acid and phosphorus oxychloride to yield the desired oxadiazole compound .
Industrial Production Methods
In an industrial setting, the production of 2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxadiazole, while oxidation might produce an oxadiazole with additional oxygen-containing functional groups.
Scientific Research Applications
2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Medicinal chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections.
Biological studies: The compound is studied for its potential to interact with various biological targets, including enzymes and receptors.
Material science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- 2-(Bromomethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyridinyl group and the presence of the chloromethyl group make it distinct from other similar compounds, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-(chloromethyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H6ClN3O/c9-5-7-11-12-8(13-7)6-1-3-10-4-2-6/h1-4H,5H2 |
InChI Key |
VIBQYSAJDBMEAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


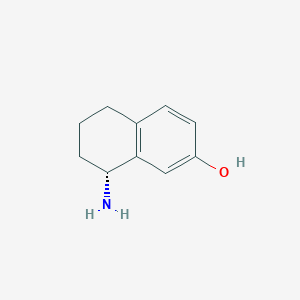
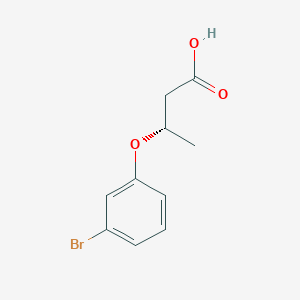
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13107150.png)
![2-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B13107151.png)
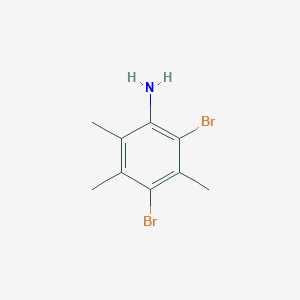
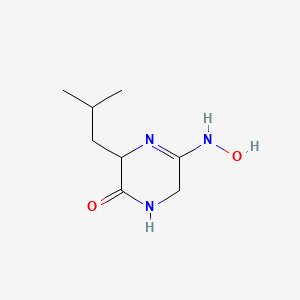
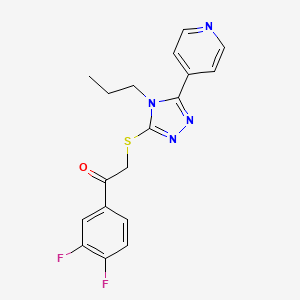
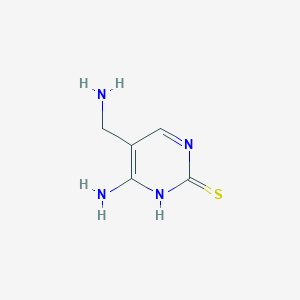

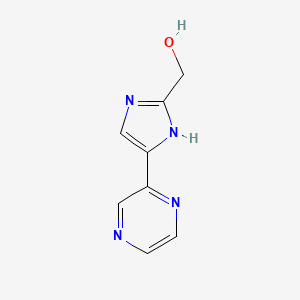


![5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13107194.png)
